![molecular formula C21H28N2O4 B281952 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281952.png)
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid, also known as CHX-1, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is not fully understood, but it is believed to act through the inhibition of multiple signaling pathways involved in cancer progression and inflammation. 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also inhibits the activity of protein kinase B (AKT), a signaling pathway that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been found to have minimal toxicity in normal cells and tissues, while exhibiting potent anti-cancer and anti-inflammatory effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while reducing the production of pro-inflammatory cytokines and chemokines. Moreover, 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been found to inhibit the formation of new blood vessels in tumors, thereby reducing the supply of nutrients and oxygen to cancer cells.
实验室实验的优点和局限性
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potent anti-cancer and anti-inflammatory effects. However, its solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy in vivo. Moreover, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties.
未来方向
For 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid include the development of novel formulations and delivery systems to enhance its solubility and bioavailability. Moreover, further studies are needed to investigate its potential as a therapeutic agent for various cancers and inflammatory diseases, as well as its effects on normal cells and tissues. Additionally, the use of 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects.
In conclusion, 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is a promising compound with potent anti-cancer and anti-inflammatory effects. Its ease of synthesis, low toxicity, and multiple mechanisms of action make it an attractive candidate for future research and development. Further studies are needed to elucidate its mechanism of action, optimize its pharmacokinetic properties, and investigate its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid involves the reaction between cyclohexylamine and 2-nitrobenzoyl chloride, followed by the reduction of the nitro group with tin (II) chloride to yield 2-(cyclohexylamino)benzoic acid. The acid is then coupled with cyclohexanecarboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents to produce 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid.
科学研究应用
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties in various in vitro and in vivo studies. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and suppress the formation of new blood vessels in tumors. Moreover, 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
属性
分子式 |
C21H28N2O4 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
2-[[2-(cyclohexylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H28N2O4/c24-19(15-10-4-5-11-16(15)21(26)27)23-18-13-7-6-12-17(18)20(25)22-14-8-2-1-3-9-14/h6-7,12-16H,1-5,8-11H2,(H,22,25)(H,23,24)(H,26,27) |
InChI 键 |
ALFBLQJAAFEFCE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CCCCC3C(=O)O |
规范 SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CCCCC3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)
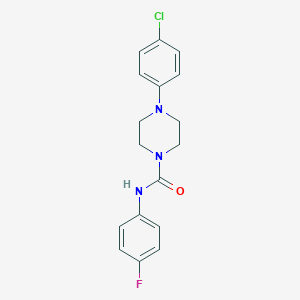
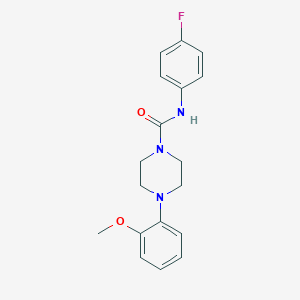
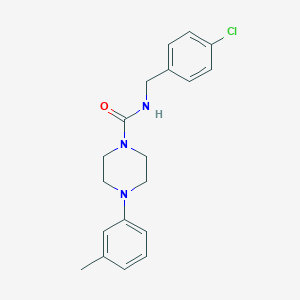

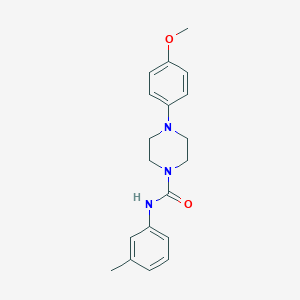
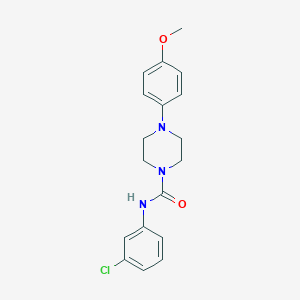
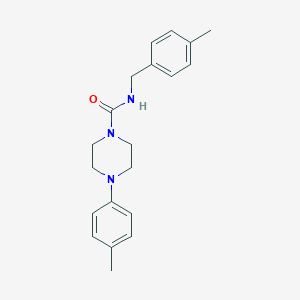

![4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B281887.png)
![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)